1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLUDRZDXMHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, a compound with the CAS number 1341627-93-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 237.67 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 432.1°C at 760 mmHg
- Flash Point : 215.1°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets within cells. Preliminary studies suggest that it may exhibit:
- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cell lines, particularly breast and prostate cancer cells.
- Induction of Apoptosis : Evidence indicates that it may induce programmed cell death in malignant cells, a critical pathway for cancer treatment.
Biological Activity Summary
The following table summarizes key findings on the biological activities of this compound:
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on MCF-7 human breast carcinoma cells. The compound exhibited significant cytotoxicity with an IC value in the nanomolar range, indicating strong potential as an anticancer agent. Flow cytometry analysis revealed that the compound effectively induced apoptosis through caspase activation pathways.
Case Study 2: Mechanistic Insights
In another investigation, researchers explored the mechanism by which this compound affects cancer cell proliferation. They found that it interferes with the STAT3 signaling pathway, a crucial regulator of cell survival and proliferation in many cancers. Although the compound showed sub-micromolar potency in cell-free assays, its cellular activity was limited due to poor membrane permeability related to its carboxylate group.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include azetidine-carboxylic acid derivatives with variations in substituents on the aromatic ring, nitrogen-protecting groups, or additional functional groups. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- 1-(6-Chloro-4-isopropyl-2,7-naphthyridin-1-yl)azetidine-3-carboxylic acid (): This analogue replaces the chlorophenylmethyl group with a naphthyridine scaffold.
- 1-({6-[(2-Methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid ():
The extended aromatic system and methoxy/propyl groups increase lipophilicity (logP ~4.5), which may enhance membrane permeability compared to the target compound’s simpler chlorophenyl group .
Modifications to the Azetidine Core
Data Tables
Table 1: Comparative Physicochemical Properties
*logP estimated using ChemDraw or analogous tools.
Reactivity Comparison :
- The unprotected carboxylic acid in the target compound facilitates salt formation (e.g., sodium or potassium salts) for improved aqueous solubility, unlike Boc- or Cbz-protected analogues .
- The electron-withdrawing chloro and fluoro substituents on the aromatic ring may reduce susceptibility to oxidative metabolism compared to methoxy or propyl groups .
Pharmacological and Physicochemical Considerations
- Metabolic Stability : Fluorine atoms (as in the target compound and 3-fluoroazetidines in ) enhance resistance to cytochrome P450-mediated degradation .
- Solubility : The carboxylic acid group improves water solubility (~20 μg/mL at pH 7.4 for naphthyridine analogue vs. <5 μg/mL for lipophilic dihydronaphthalene derivative) .
- Target Selectivity: The chlorophenylmethyl group’s steric bulk may limit off-target interactions compared to smaller substituents like hydroxymethyl or aminomethyl .
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally proceeds via:
- Preparation of azetidine-3-carboxylic acid or its protected derivatives.
- Functional group transformations on the azetidine ring to introduce the chlorofluorobenzyl substituent.
- Final deprotection and purification steps to yield the target compound.
This approach is supported by various patented and literature methods that optimize yield, purity, and scalability.
Preparation of Azetidine-3-carboxylic Acid Core
Azetidine-3-carboxylic acid is the key intermediate in the synthesis. Improved processes avoid toxic reagents like cyanide and epichlorohydrin and favor safer, more economical reagents.
- Triflation and cyclization: Diethylbis(hydroxymethyl)malonate is triflated and then cyclized intramolecularly using an amine base in polar aprotic solvents such as acetonitrile or dimethylformamide to form the azetidine ring.
- Decarboxylation: The intermediate is decarboxylated to yield azetidine-3-carboxylic acid.
- Hydrogenation: Final hydrogenation steps produce the azetidine-3-carboxylic acid in high yield (up to 86% reported).
| Step | Reagents/Conditions | Solvents | Yield/Notes |
|---|---|---|---|
| Triflation | R-SO2-O-SO2-R (e.g., tosyl chloride) | Acetonitrile, DMF, NMP | Efficient ring formation |
| Cyclization | Amine base (e.g., triethylamine, DIPEA) | Polar aprotic solvents | Operationally simple |
| Decarboxylation | Heat or acid treatment | - | Mono acid azetidine obtained |
| Hydrogenation | H2 with catalyst (Pd/C) | Methanol, ethanol | High purity final product |
This process is scalable and avoids hazardous intermediates, making it suitable for industrial production.
Functionalization to Introduce the (2-Chloro-6-fluorophenyl)methyl Group
The substitution at the nitrogen of azetidine with the (2-chloro-6-fluorophenyl)methyl group typically involves:
- Formation of protected azetidine esters: Such as tert-butyl or methyl azetidine-3-carboxylates.
- Halomethylation: Conversion of hydroxymethyl groups into good leaving groups (e.g., mesylates or tosylates).
- Nucleophilic substitution: Reaction with 2-chloro-6-fluorobenzyl halides or equivalents to introduce the aromatic substituent.
- Fluorination steps: When necessary, fluorinating reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine are used to introduce fluorine atoms selectively.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid, para-toluenesulfonic acid) remove protecting groups to yield the free acid.
| Transformation | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxymethyl azetidine protection | Boc protection or tert-butyl ester formation | Stabilizes intermediate |
| Mesylation/Tosylation | Methanesulfonyl chloride, para-toluenesulfonyl chloride | Converts OH to good leaving group |
| Nucleophilic substitution | 2-Chloro-6-fluorobenzyl chloride or bromide | Introduces aromatic substituent |
| Fluorination | TBAF, HF/trimethylamine | For selective fluorine incorporation |
| Deprotection | Trifluoroacetic acid, acetic acid | Removes Boc or tert-butyl protecting groups |
A representative synthetic sequence involves reacting tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with mesyl chloride to form the mesylate intermediate, which is then displaced by the 2-chloro-6-fluorobenzyl nucleophile. Subsequent acidic deprotection yields the target acid.
Summary Table of Preparation Steps
Research Findings and Process Optimization
- Use of sodium triacetoxyborohydride, lithium aluminum hydride, or diisobutylaluminum hydride as hydride reducing agents improves selectivity and yield in reduction steps.
- Controlling the amount of chloromethyl azetidine impurity during fluorination and substitution steps is critical; purification with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction reduces impurities to below 1%.
- Selection of solvents such as methanol, ethanol, and acetonitrile balances solubility and reaction kinetics, facilitating scale-up.
- Avoidance of toxic reagents like cyanide and epichlorohydrin enhances safety and regulatory compliance in large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves coupling the 2-chloro-6-fluorobenzyl group to the azetidine-3-carboxylic acid core. A two-step approach is common:
Alkylation : React azetidine-3-carboxylic acid with 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyl-azetidine intermediate.
Carboxylic Acid Activation : Protect the carboxylic acid group (e.g., using tert-butyl esters) during alkylation to avoid side reactions. Final deprotection with TFA yields the target compound.
Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization is recommended. Validate purity using HPLC (>98%) and NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, azetidine ring protons).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC : Assess purity under reverse-phase conditions (C18 column, acetonitrile/water mobile phase).
Cross-reference spectral data with structurally analogous azetidine derivatives (e.g., 1-(4-formylphenyl)azetidine-3-carboxylic acid) to identify diagnostic peaks .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the azetidine ring or oxidation of the benzyl group.
- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid prolonged exposure to moisture.
- Degradation Monitoring : Conduct periodic stability tests using TLC or HPLC to detect decomposition products (e.g., free carboxylic acid or benzyl alcohol derivatives) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
Enzyme Inhibition Assays : Screen against pharmacologically relevant targets (e.g., kinases or proteases) using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases).
Structure-Activity Relationship (SAR) : Modify the benzyl or azetidine substituents (e.g., fluorine substitution patterns) to evaluate electronic effects on binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
